molecular formula C18H22N4O2 B2936314 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049498-06-7

2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2936314
CAS No.: 1049498-06-7
M. Wt: 326.4
InChI Key: PICQFBOYESJDNK-UHFFFAOYSA-N
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Description

2-Isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one is a synthetic compound featuring the pharmaceutically privileged pyridazin-3(2H)-one scaffold, a heterocycle of significant interest in medicinal chemistry for its diverse biological activities . This scaffold is found in various marketed drugs and investigational compounds, particularly in the realms of cardiovascular and anticancer research . The incorporation of a phenylpiperazine moiety is a common strategy in drug design to modulate physicochemical properties and biological activity. The inherent physicochemical properties of the pyridazinone ring, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable scaffold for molecular recognition and drug discovery efforts . Researchers are exploring pyridazinone derivatives for their potential as vasodilators to treat cardiovascular diseases, with some acting as phosphodiesterase (PDE) inhibitors . Concurrently, the core structure is also investigated for anticancer applications , with various derivatives known to inhibit key oncology targets such as tyrosine kinases, PARP, and tubulin polymerization . The association between hypertension and cancer incidence, known as reverse cardio-oncology, makes pyridazinone-based molecules particularly attractive for developing agents with potential dual activity or for drug repurposing strategies . This product is intended for research purposes to further explore these and other potential mechanisms of action. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

6-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14(2)22-17(23)9-8-16(19-22)18(24)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQFBOYESJDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core. One common approach is to start with a suitable pyridazine derivative and introduce the isopropyl group through an alkylation reaction. The 4-phenylpiperazine-1-carbonyl group can be introduced through a carbonylation reaction, often using a palladium catalyst under specific conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Representative Reaction Conditions:

StepReagents/ConditionsYieldRef
CyclizationHydrazine hydrate, EtOH, reflux, 6h75–90%

Isopropyl Group at Position 2

The isopropyl group is introduced via alkylation of the pyridazinone nitrogen using isopropyl iodide or bromide under basic conditions[^2][^6]:

  • Reagents : Isopropyl iodide, NaH (base), DMF, 0°C → RT[^2].

  • Mechanism : SN2 displacement facilitated by the deprotonated pyridazinone nitrogen.

4-Phenylpiperazine-1-Carbonyl at Position 6

The carbonyl-linked piperazine moiety is installed via two primary routes:

Direct Coupling via Carboxylic Acid Activation

  • Step 1 : Oxidation of a methyl group at position 6 to a carboxylic acid (e.g., KMnO₄, H₂SO₄)[^5][^10].

  • Step 2 : Activation as an acid chloride (SOCl₂) followed by reaction with 4-phenylpiperazine[^6][^12].

StepReagents/ConditionsYieldRef
OxidationKMnO₄, H₂SO₄, 80°C, 4h85%
Amide Coupling4-Phenylpiperazine, SOCl₂, DCM, RT, 12h70–88%

ii. Suzuki–Miyaura Cross-Coupling (Alternative Route)

For halogenated pyridazinones, palladium-catalyzed coupling with boronic acid derivatives is feasible[^2][^6]:

  • Substrate : 6-Bromo-2-isopropylpyridazin-3(2H)-one.

  • Reagents : 4-Phenylpiperazine-1-boronic ester, Pd(OAc)₂, Cs₂CO₃, EtOH/H₂O, microwave, 100°C[^2].

StepReagents/ConditionsYieldRef
CouplingPd(OAc)₂, Cs₂CO₃, MW, 100°C, 1h48–96%

Stability and Reactivity

  • pH Sensitivity : The pyridazinone ring undergoes hydrolysis under strongly acidic/basic conditions[^1][^10].

  • Piperazine Reactivity : The 4-phenylpiperazine group participates in electrophilic substitution (e.g., iodination at the para position)[^1][^6].

  • Carbonyl Stability : The amide bond resists hydrolysis at neutral pH but cleaves under prolonged acidic exposure[^6][^12].

Functionalization and Derivatives

The compound serves as a scaffold for further modifications:

  • Alkylation of Piperazine : Reacts with alkyl halides (e.g., ethyl iodide) to form N-alkylated derivatives[^1][^6].

  • Suzuki Coupling : Halogenated analogs (e.g., 4-iodophenylpiperazine) enable diversification via cross-coupling[^2][^6].

Key Challenges

  • Regioselectivity : Competing reactions during piperazine coupling require precise stoichiometric control[^2][^6].

  • Purification : Byproducts from incomplete coupling or dehalogenation necessitate column chromatography[^1][^5].

Scientific Research Applications

2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in drug discovery and development.

  • Medicine: : Potential therapeutic applications could be explored, especially in areas such as neurology or cardiology.

  • Industry: : It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one exerts its effects would depend on its specific biological targets. It could interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Pyridazinone derivatives are often modified at positions 2 and 6 to optimize activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 2/6) Biological Activity (IC₅₀ or ED₅₀) Key Findings Reference
Target Compound 2-isopropyl, 6-(4-phenylpiperazine-1-carbonyl) Not reported Hypothesized COX-2/kinase inhibition
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 2-phenyl, 6-(4-methylphenyl) Anticancer (preliminary) Moderate activity in cell-based assays
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one 2-propyl, 6-(o-tolyloxy) COX-2 inhibition (IC₅₀ = 0.11 mM) High selectivity, potent anti-inflammatory
5-Chloro-6-phenyl-2-substituted analogs 2-alkyl/aryl, 5-Cl, 6-phenyl Antinociceptive (ED₅₀ = 25–50 mg/kg) Improved metabolic stability vs. non-halogenated analogs
  • 4-Phenylpiperazine vs. 4-Methylpiperazine: The target compound’s 4-phenylpiperazine group may enhance CNS permeability compared to 4-methylpiperazine derivatives (e.g., compounds), which showed moderate anticancer activity .
  • Isopropyl vs.
  • Halogenation Effects: 5-Chloro analogs () exhibit stronger antinociceptive activity than non-halogenated derivatives, highlighting the role of halogens in enhancing binding affinity and metabolic stability .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The isopropyl and phenylpiperazine groups in the target compound likely elevate logP values compared to less substituted analogs (e.g., 6-(p-tolyl)pyridazin-3(2H)-one, Similarity = 0.89 ), which may improve membrane permeability but increase hepatotoxicity risk.
  • This balance is absent in analogs like 6-(4-ethylphenyl)pyridazin-3(2H)-one (Similarity = 0.89 ), which lack polar substituents.

Biological Activity

2-Isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, especially for treating tumors with BRCA mutations. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N4O(Molecular Weight 314.40 g mol)\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}\quad (\text{Molecular Weight }314.40\text{ g mol})

The primary mechanism of action for this compound involves the inhibition of PARP enzymes, which play a significant role in DNA repair processes. By inhibiting these enzymes, the compound can lead to increased DNA damage in cancer cells, particularly those deficient in homologous recombination repair pathways, such as BRCA1/2-mutant tumors.

Biological Activity and Efficacy

Research indicates that this compound exhibits promising biological activity:

  • Antitumor Activity : In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against BRCA-deficient cancer cells.
  • IC50 Values : The compound has been reported to have IC50 values in the low nanomolar range against specific PARP isoforms, indicating potent inhibitory effects. For example, compounds with similar structures have shown IC50 values ranging from 30 nM to 200 nM against PARP-1 and PARP-2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Efficacy :
    • A study evaluated the effects of the compound on various cancer cell lines, including MCF7 and A549. The results indicated a dose-dependent inhibition of cell growth with IC50 values around 0.01 µM for MCF7 cells .
  • Mechanistic Studies :
    • Molecular docking studies revealed that the compound binds effectively to the catalytic site of PARP enzymes, which is crucial for its inhibitory activity. This binding affinity correlates with its observed biological effects .
  • Comparative Analysis :
    • Compared to other known PARP inhibitors, this compound shows enhanced selectivity towards PARP-1 over other isoforms, making it a potential candidate for targeted cancer therapies .

Data Tables

Activity Cell Line IC50 (µM) Reference
Antitumor ActivityMCF70.01
Antitumor ActivityA5490.39
PARP Inhibition (PARP-1)-30 nM
PARP Inhibition (PARP-2)-200 nM

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